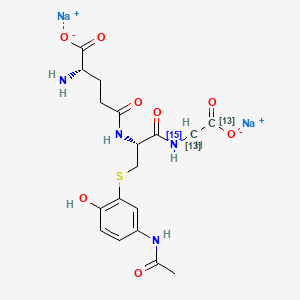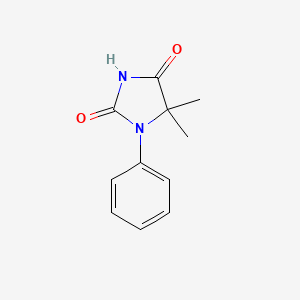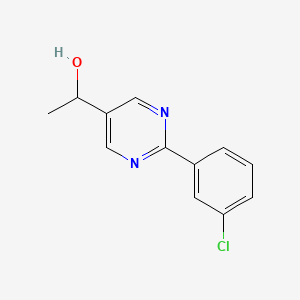![molecular formula C9H11BrClN3 B13846498 {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride is a chemical compound with the molecular formula C9H10BrN3·HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-8-methylimidazo[1,2-a]pyridine.
Functionalization: The bromine atom at the 6-position is substituted with a methanamine group through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Chemical Synthesis: It is utilized in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride can be compared with other similar compounds, such as:
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C9H11BrClN3 |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10BrN3.ClH/c1-6-2-7(10)4-13-5-8(3-11)12-9(6)13;/h2,4-5H,3,11H2,1H3;1H |
InChI Key |
GDNJYMASWARFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)CN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)


![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)


![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)

![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
